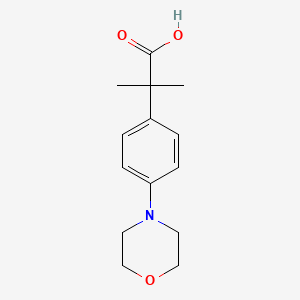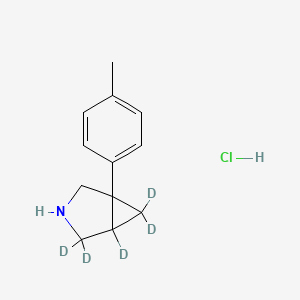
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic tracing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 typically involves the acetylation of S-(2,5-dimethylbenzene)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like dithiothreitol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol derivative.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Investigated for its potential role in drug metabolism and detoxification pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The acetyl group facilitates its incorporation into metabolic pathways, while the deuterium labeling allows for precise tracking in metabolic studies. The compound can act as a precursor for the synthesis of other sulfur-containing molecules, influencing cellular redox states and detoxification processes.
相似化合物的比较
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 can be compared with other similar compounds such as:
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine: A structural isomer with different substitution patterns on the aromatic ring.
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine: Another isomer with different methyl group positions on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical and metabolic studies by enhancing the accuracy and sensitivity of detection methods.
属性
IUPAC Name |
(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NQNNWHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
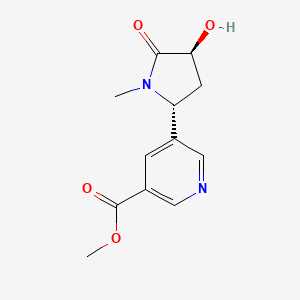
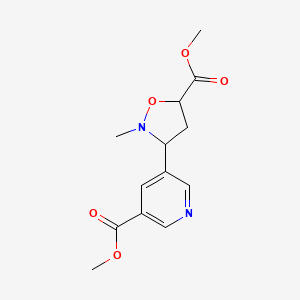
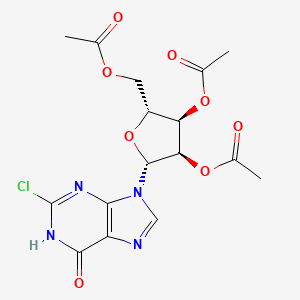

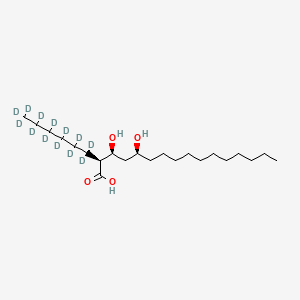
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
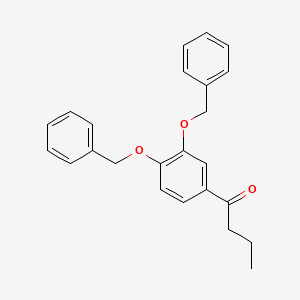
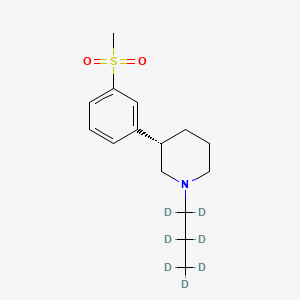
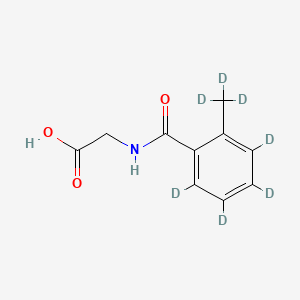
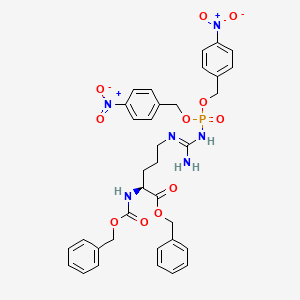
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
